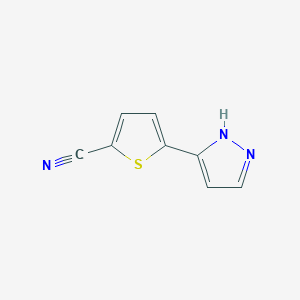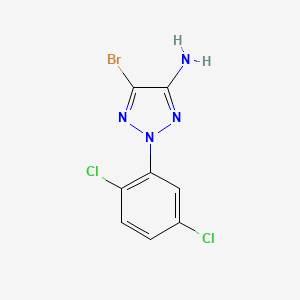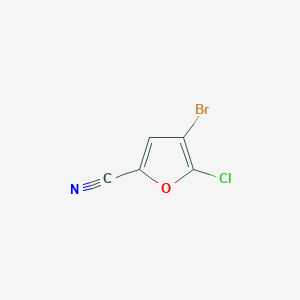
4-Bromo-5-chlorofuran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-5-chlorofuran-2-carbonitrile involves the halogenation of furan derivatives. One common method includes the bromination and chlorination of furan-2-carbonitrile under controlled conditions. The reaction typically involves the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Bromo-5-chlorofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-chlorofuran-2-carbonitrile is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .
Comparison with Similar Compounds
4-Bromo-5-chlorofuran-2-carbonitrile can be compared with other halogenated furan derivatives, such as:
These compounds share similar chemical structures but differ in their functional groups and reactivity. The presence of different halogen atoms and functional groups can influence their chemical properties and applications.
Properties
Molecular Formula |
C5HBrClNO |
|---|---|
Molecular Weight |
206.42 g/mol |
IUPAC Name |
4-bromo-5-chlorofuran-2-carbonitrile |
InChI |
InChI=1S/C5HBrClNO/c6-4-1-3(2-8)9-5(4)7/h1H |
InChI Key |
WPEOMSCQIBUTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


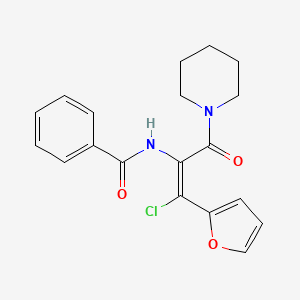
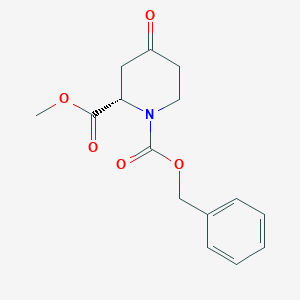
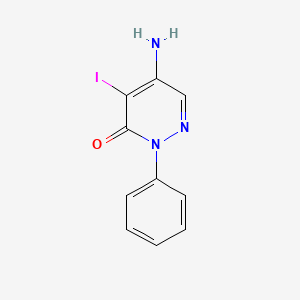
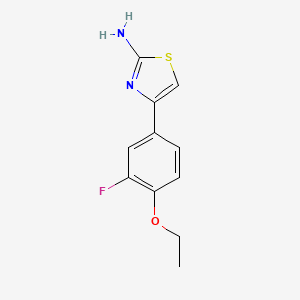
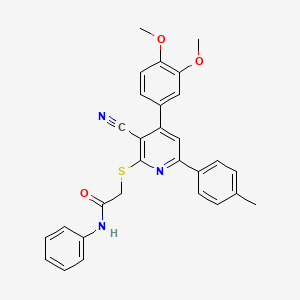
![3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11773100.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11773105.png)
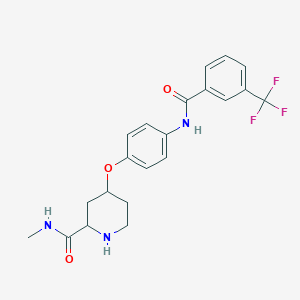
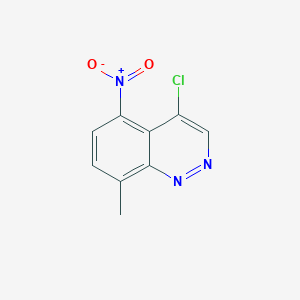
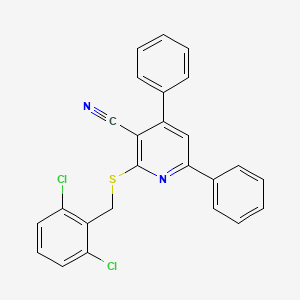
![tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B11773123.png)
![3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11773125.png)
